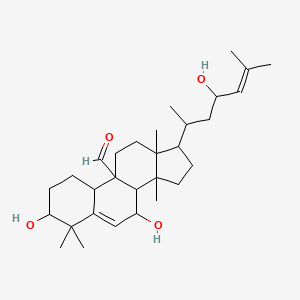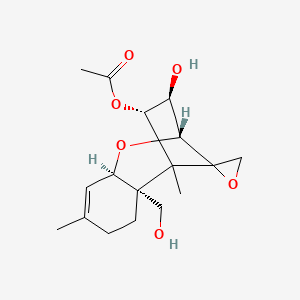
4-Methylbenzolsulfonat-13-yl-2,5,8,11-Tetraoxatridecan
Übersicht
Beschreibung
“2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C16H26O7S . It has a molecular weight of 362.43844 .
Molecular Structure Analysis
The IUPAC name for this compound is 3,6,9,12-tetraoxatridec-1-yl 4-methylbenzenesulfonate . The InChI code is 1S/C16H26O7S/c1-15-3-5-16(6-4-15)24(17,18)23-14-13-22-12-11-21-10-9-20-8-7-19-2/h3-6H,7-14H2,1-2H3 .Physical And Chemical Properties Analysis
This compound appears as a white to yellow powder or crystals or liquid . It has a density of 1.2±0.1 g/cm3 . The boiling point is 468.3±40.0 °C at 760 mmHg . The vapor pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 70.2±3.0 kJ/mol . The flash point is 237.0±27.3 °C . The index of refraction is 1.494 . The molar refractivity is 90.6±0.4 cm3 . The polar surface area is 89 Å2 . The polarizability is 35.9±0.5 10-24 cm3 . The surface tension is 40.2±3.0 dyne/cm . The molar volume is 311.4±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Verwendung in Antikörper-Wirkstoff-Konjugaten (ADCs)
“4-Methylbenzolsulfonat-13-yl-2,5,8,11-Tetraoxatridecan” wird häufig als Linker bei der Entwicklung von Antikörper-Wirkstoff-Konjugaten (ADCs) . ADCs sind eine Klasse biopharmazeutischer Medikamente, die als zielgerichtete Therapie zur Behandlung von Krebs konzipiert sind. In ADCs ist der Wirkstoff über einen chemischen Linker an einen monoklonalen Antikörper gebunden. Dies ermöglicht es dem Medikament, gezielt Krebszellen anzugreifen und zu zerstören.
Ionische Flüssigkeiten
Diese Verbindung wurde im Kontext von ionischen Flüssigkeiten untersucht . Ionische Flüssigkeiten haben einzigartige Eigenschaften wie niedrige Schmelztemperaturen, niedrige Dampfdrucke, breite Flüssigkeitsbereiche, hohe thermische Stabilität, Einstellbarkeit, hohe Ionenleitfähigkeit und breite elektrochemische Fenster. Sie werden für verschiedene Anwendungen untersucht, z. B. als Reaktionsmedium in Batterien und Superkondensatoren, Solar- und Brennstoffzellen, Gating-Materialien in Feldeffekttransistoren, elektrochemische Abscheidung von Metallen und Halbleitern, Protein-Extraktion und Kristallisation sowie viele andere .
Ladungstransport und dipolare Relaxationen
Es wurden Untersuchungen zu den Mechanismen der Ionenleitung und Molekulardynamik in Materialien wie “this compound” durchgeführt. Diese Studien sind für ihre optimale Nutzung in Stromquellen und Geräten notwendig .
Geringe Zytotoxizität
Im Vergleich zu gängigen Imidazolium-basierten ionischen Flüssigkeiten weisen Carboxylate wie “this compound” eine deutlich geringere Zytotoxizität auf . Dies macht sie aus Sicherheitsgründen zu einer vielversprechenderen Alternative für elektrochemische Anwendungen .
Zyklus-Effizienz in Lithium-Ionen-Batterien
Ether, wie “this compound”, sind für ihre bemerkenswerte Zyklus-Effizienz in Lithium-Ionen-Batterien bekannt .
Glasbildung
Die leichte Glasbildung durch ionische Flüssigkeiten wie “this compound” bietet eine ideale Gelegenheit, grundlegende Fragen zu untersuchen, die sich auf die Korrelation zwischen Ladungstransport und dynamischer Glasumwandlung sowie sekundären Dipolrelaxationen beziehen .
Safety and Hazards
Wirkmechanismus
Target of Action
2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate is a type of linker molecule . Its primary targets are typically therapeutic agents and carrier molecules in the context of antibody-drug conjugates (ADCs) . The role of this compound is to connect the therapeutic agent to the carrier molecule, allowing the therapeutic agent to be delivered directly to the target cells .
Mode of Action
The compound interacts with its targets by forming covalent bonds . This allows the therapeutic agent to remain attached to the carrier molecule until it reaches the target site . Once at the target site, the bond can be cleaved, releasing the therapeutic agent to exert its effects .
Biochemical Pathways
The specific biochemical pathways affected by 2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate would depend on the therapeutic agent that it is linked to .
Pharmacokinetics
As a linker molecule, it is expected to have minimal impact on the bioavailability of the therapeutic agent . The pharmacokinetics of the overall ADC would be more relevant, which would depend on the properties of the therapeutic agent and the carrier molecule .
Result of Action
The molecular and cellular effects of 2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate are primarily related to its role as a linker . By connecting a therapeutic agent to a carrier molecule, it allows for targeted drug delivery . This can enhance the efficacy of the therapeutic agent and reduce off-target effects .
Action Environment
Environmental factors such as pH and temperature can influence the stability of the bond formed by 2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate . For instance, in the acidic environment of a tumor, the bond may be more likely to be cleaved, releasing the therapeutic agent . Additionally, the compound should be stored in a dry, room temperature environment for optimal stability .
Eigenschaften
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O7S/c1-15-3-5-16(6-4-15)24(17,18)23-14-13-22-12-11-21-10-9-20-8-7-19-2/h3-6H,7-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLOMMYKVYXMLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62921-76-0 | |
| Record name | 3,6,9,12-Tetraoxatridecan-1-ol, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62921-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















